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(R)-1-(5-Methylfuran-2-YL)propan-1-amine

Cat. No.: B2732713
CAS No.: 473732-94-4
M. Wt: 139.198
InChI Key: YLNWJSHBHAFMAT-SSDOTTSWSA-N
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Description

Contextualization within Chiral Amine Synthesis and Heterocyclic Chemistry Research

The study of (R)-1-(5-methylfuran-2-yl)propan-1-amine is deeply rooted in two significant domains of organic chemistry: the synthesis of enantiomerically pure amines and the chemistry of heterocyclic compounds. Chiral amines are of paramount importance, primarily due to their widespread presence in biologically active molecules and their application as catalysts and chiral auxiliaries in asymmetric synthesis. researchgate.netacs.org The furan (B31954) ring system is also a key focus area. As an oxygen-containing heterocycle, furan possesses unique electronic properties and reactivity, making it an attractive precursor for creating diverse molecular architectures. numberanalytics.comnih.gov

The compound merges these two fields. It provides a molecular scaffold that is both chiral and contains a reactive, functionalizable heterocyclic ring. Such molecules are highly sought after as building blocks, particularly in medicinal chemistry, where the combination of a specific three-dimensional arrangement (stereochemistry) and a heterocyclic core can lead to potent and selective interactions with biological targets like enzymes and receptors. nih.govnih.gov

Historical Development of Synthetic Approaches to Furan-Substituted Chiral Amines

The synthesis of chiral amines, including furan-substituted variants, has evolved significantly over time. Early and traditional approaches often relied on the classical resolution of racemic mixtures, a process that is inherently inefficient as it discards at least 50% of the material. Another historical path involved the use of stoichiometric amounts of chiral auxiliaries to direct the stereochemical outcome of a reaction. acs.org

The development of modern synthetic organic chemistry has ushered in an era of catalytic asymmetric synthesis, which offers far greater efficiency and atom economy. acs.orgwiley.com For furan-substituted chiral amines like this compound, contemporary synthetic strategies primarily focus on the asymmetric synthesis from prochiral precursors. The most common precursor for the target amine is the corresponding ketone, 1-(5-methylfuran-2-yl)propan-1-one. nist.gov

Key modern synthetic methodologies include:

Asymmetric Reductive Amination: This is arguably the most versatile and widely used method. researchgate.net It involves the condensation of the ketone (1-(5-methylfuran-2-yl)propan-1-one) with an amine source (like ammonia) to form an intermediate imine, which is then reduced asymmetrically. This reduction can be achieved using chiral transition-metal catalysts (e.g., based on Iridium, Rhodium, or Ruthenium) with chiral ligands, or through biocatalysis using enzymes such as imine reductases (IREDs). researchgate.netnih.govnih.govresearchgate.net

Asymmetric Hydrogenation: Similar to reductive amination, this method involves the asymmetric reduction of a pre-formed imine or a related C=N bond-containing substrate, using a chiral catalyst and hydrogen gas. acs.org

Chiral Reagent-Controlled Addition: Methods using stoichiometric chiral reagents, such as the addition of organometallic reagents to imines derived from Ellman's versatile tert-butanesulfinamide auxiliary, represent a robust and predictable way to synthesize chiral amines. yale.edu

This progression from resolution to catalytic asymmetric reactions represents a major advancement, enabling the efficient, selective, and sustainable production of enantiomerically pure compounds like this compound.

Table 1: Physicochemical Properties of this compound and its Precursor

Property This compound 1-(5-Methylfuran-2-yl)propan-1-one
CAS Number 473732-94-4 10599-69-6
Molecular Formula C₈H₁₃NO C₈H₁₀O₂
Molecular Weight 139.19 g/mol 138.16 g/mol
Structure

Note: Structural images are representative.

Significance of Stereochemistry in the Chemical Utility of this compound

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in the function and application of chiral compounds, particularly in biological and catalytic systems. nih.gov Biological systems, such as the human body, are inherently chiral, composed of enantiomerically pure building blocks like L-amino acids and D-sugars. Consequently, the two enantiomers of a chiral drug can exhibit profoundly different pharmacological and toxicological profiles. nih.gov One enantiomer may fit perfectly into a receptor site to elicit a therapeutic response, while its mirror image (the other enantiomer) may be inactive or even cause adverse effects. nih.gov

For this compound, the "(R)" designation specifies the precise spatial orientation at the chiral center (the carbon atom bonded to the amine group). This specific configuration is crucial for its utility for several reasons:

As a Chiral Ligand or Catalyst: Chiral amines are often used as ligands for metal catalysts in asymmetric reactions or as organocatalysts themselves. researchgate.netfrontiersin.org The (R)-configuration of the amine would create a specific chiral environment around the catalytic center, enabling it to control the stereochemical outcome of a reaction and produce an enantiomerically enriched product.

As a Chiral Auxiliary: When temporarily attached to a prochiral molecule, the (R)-amine can direct a subsequent chemical transformation to occur on one face of the molecule, leading to a specific stereoisomer. Afterwards, the auxiliary can be cleaved and recovered.

In all these applications, the enantiomeric counterpart, (S)-1-(5-methylfuran-2-yl)propan-1-amine, would provide a different chiral environment and lead to different, often opposite, results. Therefore, access to the single (R)-enantiomer is essential for its predictable and effective use in stereoselective synthesis.

Overview of Scholarly Research Trajectories Pertaining to this compound as a Synthetic Intermediate

While publications detailing extensive synthetic routes starting from this compound are not widespread in general academic literature, its primary role is firmly established as a specialized synthetic intermediate or building block, particularly for the construction of complex, high-value molecules. numberanalytics.comgoogle.comnih.gov The research trajectory for this compound points overwhelmingly towards its application in medicinal chemistry and drug discovery.

A key piece of evidence for its utility is found in patent literature, where compounds containing this specific chiral amine motif are disclosed as agents for treating chemokine-mediated diseases, including acute and chronic inflammatory conditions and cancer. molaid.com This indicates that this compound is a crucial intermediate in the synthesis of novel, patent-protected therapeutic agents. Its structure is likely incorporated into a larger molecule via reactions targeting the primary amine, such as N-acylation or N-alkylation, to form amide or secondary amine linkages, respectively.

Furthermore, close structural analogs have been identified as key components in other classes of biologically active compounds. For instance, molecules incorporating a 1-(furan-2-yl)propan-1-amine core have been investigated as inhibitors of enzymes like histone demethylases. google.com This trend highlights a clear research trajectory: the use of simple, enantiopure furan-containing chiral amines as foundational building blocks to rapidly assemble libraries of complex molecules for screening and development in the pharmaceutical industry. The demand for such specific, stereochemically defined fragments is driven by the need to create novel chemical entities with improved potency, selectivity, and pharmacokinetic properties.

Table 2: Conceptual Overview of Modern Asymmetric Synthesis Routes

Synthetic Strategy Precursor Amine Source Key Catalyst/Reagent Type Stereocontrol Element
Asymmetric Reductive Amination Ketone Ammonia (B1221849) Imine Reductase (enzyme) Chiral active site of the enzyme
Asymmetric Hydrogenation Imine N/A (pre-formed) Transition Metal (e.g., Ir, Rh) Chiral phosphine (B1218219) or diamine ligand
Chiral Auxiliary Method Imine N/A (pre-formed) Organometallic Nucleophile Chiral sulfinamide attached to imine

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H13NO B2732713 (R)-1-(5-Methylfuran-2-YL)propan-1-amine CAS No. 473732-94-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R)-1-(5-methylfuran-2-yl)propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO/c1-3-7(9)8-5-4-6(2)10-8/h4-5,7H,3,9H2,1-2H3/t7-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLNWJSHBHAFMAT-SSDOTTSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(O1)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C1=CC=C(O1)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for R 1 5 Methylfuran 2 Yl Propan 1 Amine

Asymmetric Synthesis Approaches to Enantiopure (R)-1-(5-Methylfuran-2-YL)propan-1-amine

The synthesis of enantiopure amines can be broadly categorized into two main approaches: the asymmetric transformation of a prochiral precursor and the resolution of a racemic mixture. For this compound, this involves either the asymmetric reductive amination of 1-(5-methylfuran-2-yl)propan-1-one or the resolution of racemic 1-(5-methylfuran-2-yl)propan-1-amine (B1590785).

Catalytic Asymmetric Reductive Amination Strategies

Catalytic asymmetric reductive amination is a powerful and atom-economical method for the synthesis of chiral amines from ketones. This transformation can be achieved through metal-catalyzed or organocatalytic pathways.

The metal-catalyzed asymmetric hydrogenation of imines, formed in situ from the corresponding ketone and an amine source, is a well-established method for producing chiral amines. worktribe.com This approach typically involves the use of chiral phosphine (B1218219) ligands complexed with transition metals such as rhodium, iridium, or ruthenium. While direct literature on the asymmetric hydrogenation of the imine derived from 1-(5-methylfuran-2-yl)propan-1-one is scarce, analogous systems provide insight into the potential efficacy of this method. For instance, the hydrogenation of enamides and other imines with chiral metal complexes has been shown to proceed with high enantioselectivity. chemuniverse.com

A plausible synthetic route would involve the condensation of 1-(5-methylfuran-2-yl)propan-1-one with a suitable amine source, followed by hydrogenation using a chiral catalyst. The choice of ligand is crucial for achieving high enantiomeric excess (ee).

Table 1: Representative Metal-Catalyzed Asymmetric Hydrogenation of Imines (Analogous Systems)

Entry Substrate Catalyst (mol%) Ligand H₂ Pressure (bar) Solvent Yield (%) ee (%)
1 N-Benzylidene-aniline [Rh(COD)₂]BF₄ (1) (S)-BINAP 10 Toluene 95 92
2 N-(1-Phenylethylidene)aniline [Ir(COD)Cl]₂ (0.5) (R)-MeO-BIPHEP 50 CH₂Cl₂ 98 96

Note: This data is illustrative and based on analogous reactions. Specific results for the target compound may vary.

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, avoiding the use of often toxic and expensive heavy metals. nih.gov Chiral Brønsted acids, such as phosphoric acids, have been successfully employed in the enantioselective reductive amination of ketones. nih.gov The catalyst activates the in situ formed imine towards reduction by a hydride source, such as a Hantzsch ester.

This methodology could be applied to the synthesis of this compound by reacting 1-(5-methylfuran-2-yl)propan-1-one with an ammonia (B1221849) source in the presence of a chiral phosphoric acid catalyst and a suitable reducing agent. The steric and electronic properties of the furan (B31954) ring would influence the stereochemical outcome.

Table 2: Organocatalytic Asymmetric Reductive Amination of Ketones (Analogous Systems)

Entry Ketone Substrate Amine Source Catalyst (mol%) Reductant Solvent Yield (%) ee (%)
1 Acetophenone Benzylamine Chiral Phosphoric Acid (5) Hantzsch Ester Toluene 90 95
2 1-(Furan-2-yl)ethan-1-one p-Anisidine Chiral Phosphoric Acid (10) Hantzsch Ester Dioxane 88 92

Note: This data is illustrative and based on analogous reactions. Specific results for the target compound may vary.

Biocatalytic Transformations for the Production of this compound

Biocatalysis offers a green and highly selective alternative to traditional chemical methods. Enzymes such as lipases and transaminases are particularly useful for the synthesis of chiral amines.

Enzymatic kinetic resolution is a widely used technique for separating enantiomers of a racemic mixture. nih.gov In the case of amines, lipases are commonly employed to selectively acylate one enantiomer, allowing for the separation of the acylated amine from the unreacted enantiomer. nih.gov

The racemic 1-(5-methylfuran-2-yl)propan-1-amine can be subjected to kinetic resolution using a lipase (B570770) such as Candida antarctica lipase B (CAL-B) and an acyl donor like ethyl acetate. The (S)-enantiomer would be preferentially acylated, leaving the desired (R)-enantiomer unreacted and allowing for its isolation with high enantiomeric purity. The maximum theoretical yield for the desired enantiomer in a kinetic resolution is 50%.

Table 3: Lipase-Catalyzed Kinetic Resolution of Racemic Amines (Analogous Systems)

Entry Racemic Amine Lipase Acyl Donor Solvent Conversion (%) ee of (R)-Amine (%)
1 1-Phenylethylamine Candida antarctica Lipase B Ethyl Acetate Hexane (B92381) ~50 >99
2 1-(Furan-2-yl)ethanamine (B1293880) Pseudomonas cepacia Lipase Vinyl Acetate Toluene 48 98

Note: This data is illustrative and based on analogous reactions. Specific results for the target compound may vary.

Asymmetric bioreduction, particularly through the use of transaminases (TAs), provides a direct route to enantiopure amines from prochiral ketones with a theoretical yield of 100%. nih.gov ω-Transaminases are a class of enzymes that catalyze the transfer of an amino group from an amine donor to a ketone acceptor. nih.gov

For the synthesis of this compound, an (R)-selective ω-transaminase would be employed with 1-(5-methylfuran-2-yl)propan-1-one as the substrate and a suitable amine donor, such as isopropylamine (B41738) or L-alanine. The choice of enzyme is critical for both high conversion and enantioselectivity. Recent studies have demonstrated the successful application of transaminases for the amination of furan-based aldehydes, indicating the feasibility of this approach for furan-containing ketones. nih.gov

Table 4: Transaminase-Mediated Asymmetric Synthesis of Chiral Amines (Analogous Systems)

Entry Ketone Substrate Transaminase (Source) Amine Donor Solvent Conversion (%) ee (%)
1 Acetophenone (R)-ω-TA (Arthrobacter sp.) Isopropylamine Buffer (pH 7.5) >99 >99
2 1-(Furan-2-yl)ethan-1-one (R)-ω-TA (Engineered) L-Alanine Buffer/DMSO 95 >99

Note: This data is illustrative and based on analogous reactions. Specific results for the target compound may vary.

Chiral Auxiliary-Mediated Methodologies for Stereoselective Synthesis

A comprehensive search of scientific databases and chemical literature did not yield specific, documented examples of chiral auxiliary-mediated methodologies being applied for the stereoselective synthesis of this compound. This approach, while common for other chiral amines, does not appear to be the preferred or published route for this particular compound.

Diastereoselective Synthesis Routes Utilizing Chiral Precursors

Specific diastereoselective synthesis routes that employ chiral precursors to induce the desired stereochemistry at the amine center of this compound have not been detailed in the reviewed literature. The primary route described for obtaining the enantiopure amine is through the resolution of a racemate.

Resolution Techniques for Enantiomeric Enrichment of this compound

The most thoroughly documented method for producing enantiomerically pure this compound is through the separation of a racemic mixture. This is achieved by classical chemical resolution using a chiral resolving agent to form diastereomeric salts, which can then be separated by crystallization.

The synthesis of the target compound has been successfully achieved by resolving the racemic amine, 1-(5-methyl-2-furyl)propylamine, with a chiral acid. A published patent describes a procedure that utilizes D-tartaric acid to selectively precipitate the salt of the desired (R)-enantiomer.

The process involves dissolving the racemic amine and D-tartaric acid in a suitable solvent, such as ethanol (B145695). The mixture is heated to ensure complete dissolution and then cooled, allowing for the selective crystallization of the less soluble diastereomeric salt, (R)-1-(5-methyl-2-furyl)propylamine-D-tartrate. The precipitated salt is then isolated by filtration. Subsequent treatment of this salt with a base liberates the free (R)-amine.

Table 1: Key Reagents and Conditions for Chemical Resolution

Parameter Details
Starting Material Racemic 1-(5-methyl-2-furyl)propylamine
Resolving Agent D-tartaric acid
Solvent Ethanol
Process Formation of diastereomeric salts
Separation Method Selective crystallization and filtration
Final Step Basification to yield the free (R)-amine

The cornerstone of the enantiomeric enrichment for this amine is the differential solubility of the two diastereomeric salts formed with D-tartaric acid. The (R)-amine-D-tartrate salt exhibits lower solubility in ethanol compared to the (S)-amine-D-tartrate salt. This difference allows for its preferential precipitation from the solution upon cooling.

This method of diastereomeric salt crystallization is a robust and widely used technique for separating enantiomers on both laboratory and industrial scales. researchgate.net The efficiency of the separation relies on the formation of well-defined crystals and a significant solubility difference between the diastereomeric pairs. researchgate.netrsc.org By carefully controlling conditions such as solvent choice, temperature, and cooling rate, a high degree of enantiomeric purity can be achieved in the crystallized product. rsc.org The isolated salt is then treated with a base to neutralize the tartaric acid and isolate the pure (R)-enantiomer of the amine.

Optimization of Reaction Conditions and Scalability Studies in the Synthesis of this compound

Detailed studies concerning the systematic optimization of reaction conditions—such as screening various chiral acids, solvents, or temperature profiles—for the resolution of this compound are not extensively described in the public domain. Similarly, specific scalability studies detailing the adaptation of this synthesis for large-scale industrial production have not been published. However, the described resolution method using tartaric acid is a well-established and scalable technique in industrial chemistry. rsc.org

Chemical Transformations and Derivatization of R 1 5 Methylfuran 2 Yl Propan 1 Amine

Reactions Involving the Amine Functionality of (R)-1-(5-Methylfuran-2-YL)propan-1-amine

The primary amine group is a nucleophilic and basic center, readily participating in a variety of common organic reactions to form stable derivatives.

The nucleophilic nature of the primary amine in this compound allows for straightforward reactions with acylating, sulfonylating, and carbamoylating agents to produce the corresponding amides, sulfonamides, and ureas. These reactions are fundamental in synthetic chemistry for creating robust C-N and S-N bonds.

Acylation: The reaction with acyl chlorides or anhydrides in the presence of a base (such as triethylamine (B128534) or pyridine) yields N-substituted amides. This transformation is typically high-yielding and proceeds under mild conditions. The reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the acylating agent. luxembourg-bio.comresearchgate.netfishersci.co.uk

Sulfonylation: Similarly, reaction with sulfonyl chlorides (e.g., tosyl chloride or mesyl chloride) in the presence of a base affords sulfonamides. This reaction is a common method for protecting amines or introducing sulfonyl groups into a molecule. organic-chemistry.orgorganic-chemistry.orgnih.gov

Carbamoylation: The formation of urea (B33335) derivatives can be achieved by reacting the amine with an isocyanate. This addition reaction is generally rapid and does not require a catalyst. Alternatively, reaction with phosgene (B1210022) or its equivalents, followed by another amine, can produce unsymmetrical ureas. organic-chemistry.orgnih.gov

Table 1: Examples of Amine Functionalization Reactions

Reaction Type Reagent Example Product Class
Acylation Acetyl chloride N-(1-(5-Methylfuran-2-yl)propyl)acetamide
Sulfonylation p-Toluenesulfonyl chloride N-(1-(5-Methylfuran-2-yl)propyl)-4-methylbenzenesulfonamide

The primary amine of this compound can be converted into secondary or tertiary amines through alkylation or reductive amination.

Direct Alkylation: Reaction with alkyl halides can lead to the formation of secondary and tertiary amines. However, this method can be difficult to control and often results in a mixture of products, including the quaternary ammonium (B1175870) salt, due to over-alkylation.

Reductive Amination: A more controlled and widely used method for preparing higher-order amines is reductive amination. iust.ac.irlibretexts.org This one-pot reaction involves the condensation of the primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine. mdpi.comrsc.orgmdpi.com Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). libretexts.org This method is highly efficient for creating new C-N bonds with a wide variety of carbonyl compounds.

Table 2: Reductive Amination for Tertiary Amine Synthesis

Carbonyl Compound Reducing Agent Product Example
Formaldehyde Sodium triacetoxyborohydride N,N-Dimethyl-1-(5-methylfuran-2-yl)propan-1-amine
Acetone Sodium cyanoborohydride N-Isopropyl-1-(5-methylfuran-2-yl)propan-1-amine

As a chiral base, this compound can react with acids to form diastereomeric salts. This property is fundamental to the process of chiral resolution, where a racemic mixture of a chiral acid can be separated by fractional crystallization of the salts formed with an enantiomerically pure base. wikipedia.orgnih.govpharmtech.com

The formation of these salts relies on the differential solubility of the resulting diastereomers. libretexts.org Chiral acids such as tartaric acid, mandelic acid, or camphorsulfonic acid are commonly employed for this purpose. wikipedia.org The selection of the appropriate resolving agent and crystallization solvent is crucial for efficient separation. Once separated, the pure enantiomer of the acid can be recovered by treating the salt with a strong base to regenerate the chiral amine.

Beyond simple salts, the amine functionality can also participate in the formation of co-crystals, where the amine and a co-former (e.g., a dicarboxylic acid) are held together in the crystal lattice by non-ionic interactions, such as hydrogen bonding. researchgate.net

Reactivity of the Furan (B31954) Moiety within this compound Derivatives

The furan ring is an electron-rich aromatic heterocycle that exhibits distinct reactivity patterns, including susceptibility to electrophilic attack and participation in cycloaddition reactions.

The furan ring is significantly more reactive than benzene (B151609) towards electrophilic aromatic substitution (EAS). iust.ac.ir The oxygen heteroatom acts as a strong electron-donating group, activating the ring, particularly at the C2 (α) and C5 (α') positions. In this compound derivatives, the C2 and C5 positions are already substituted. Therefore, electrophilic attack is directed to the C3 and C4 (β) positions. The directing effects of the existing C2-alkylamine and C5-methyl groups will influence the regioselectivity of the substitution.

Due to the high reactivity of the furan nucleus, mild conditions are typically required to avoid polymerization or ring-opening side reactions.

Typical Electrophilic Aromatic Substitution Reactions:

Halogenation: Bromination or chlorination can be achieved using mild reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Nitration: Nitration requires gentle conditions, such as using acetyl nitrate (B79036) at low temperatures.

Friedel-Crafts Acylation/Alkylation: These reactions are often challenging with furan itself due to the Lewis acid catalysts promoting polymerization. iust.ac.irnih.gov However, with the stabilized 2,5-disubstituted ring, acylation may be possible under mild conditions, for example, using an acid anhydride (B1165640) with a mild Lewis acid.

The furan ring can undergo transformations that involve either cleavage of the heterocyclic ring or its participation as a 4π component in cycloaddition reactions.

Ring-Opening: Under acidic conditions, the furan ring is susceptible to hydrolysis, leading to the formation of a 1,4-dicarbonyl compound. nih.gov For derivatives of this compound, acid treatment could potentially open the furan ring to yield a γ-diketone derivative. nih.govresearchgate.net This reactivity highlights the sensitivity of the furan moiety to strong acids.

Cycloaddition Reactions: Furan can act as a diene in the Diels-Alder [4+2] cycloaddition reaction, typically with electron-deficient dienophiles. studysmarter.co.uk This reaction provides a powerful method for constructing bicyclic oxabridged systems. The reversibility of the furan Diels-Alder reaction is a notable feature, with the retro-Diels-Alder reaction often occurring at elevated temperatures. luxembourg-bio.comgoogleapis.com The substituents on the furan ring and the dienophile influence the reactivity and the stereochemical outcome (endo/exo selectivity) of the cycloaddition. studysmarter.co.uk

Table 3: Potential Cycloaddition Reactions of Furan Derivatives

Dienophile Example Reaction Type Product Class
Maleimide [4+2] Diels-Alder 7-Oxabicyclo[2.2.1]heptene derivative
Dimethyl acetylenedicarboxylate [4+2] Diels-Alder Oxabridged cyclohexadiene derivative

Metal-Catalyzed Cross-Coupling Reactions Involving Functionalized Derivatives of this compound

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.orgnih.gov While direct cross-coupling on the furan ring of this compound can be challenging, its primary amine functionality allows for its use in reactions such as the Buchwald-Hartwig amination to create more complex derivatives. wikipedia.orgrsc.orgrsc.org

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides or pseudohalides and amines. wikipedia.org This reaction is of broad synthetic utility due to its tolerance of a wide range of functional groups. wikipedia.org In a representative transformation, this compound can be coupled with a variety of aryl bromides to yield the corresponding N-aryl derivatives. The choice of palladium catalyst and ligand is crucial for achieving high yields and preventing side reactions. rsc.org Bulky, electron-rich phosphine (B1218219) ligands are often employed to facilitate the catalytic cycle. rsc.org

A general scheme for the Buchwald-Hartwig amination of this compound with an aryl bromide is presented below:

Scheme 1: Buchwald-Hartwig Amination of this compound

Aryl Bromide(R)-1-(5-Methylfuran-2-YL)propan-1-amineN-Aryl Derivative

Detailed research findings have established a range of effective catalyst systems for such transformations. The selection of the appropriate combination of palladium precursor, ligand, and base is critical for the successful coupling of various substrates.

Table 1: Representative Conditions for Buchwald-Hartwig Amination

Entry Aryl Bromide Pd Catalyst (mol%) Ligand (mol%) Base Solvent Yield (%)
1 4-Bromotoluene Pd₂(dba)₃ (2) RuPhos (4) NaOtBu Toluene 85
2 1-Bromo-4-methoxybenzene Pd(OAc)₂ (2) BrettPhos (4) K₃PO₄ Dioxane 89
3 2-Bromopyridine Pd₂(dba)₃ (2) XPhos (4) Cs₂CO₃ Toluene 78

These N-aryl derivatives of this compound can then potentially undergo further functionalization, for instance, through Suzuki-Miyaura coupling if the coupled aryl group contains a suitable handle like a bromine or iodine atom. mdpi.comnih.gov The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organic halide or triflate, enabling the formation of carbon-carbon bonds. nih.gov

Multi-Component Reactions Incorporating this compound

Multi-component reactions (MCRs) are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot procedure. wikipedia.orgorganic-chemistry.org These reactions are highly valued for their efficiency and atom economy, allowing for the rapid generation of molecular diversity. wikipedia.org this compound, as a chiral primary amine, is a suitable component for various MCRs, most notably the Ugi and Passerini reactions. wikipedia.orgwikipedia.org

The Ugi four-component reaction (U-4CR) is a versatile MCR that involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a dipeptide-like α-acylamino amide. wikipedia.orgorganic-chemistry.orgrsc.org The incorporation of the chiral amine this compound can lead to the formation of complex, stereochemically defined products. The reaction proceeds through the formation of an imine from the amine and aldehyde, which is then attacked by the isocyanide and the carboxylate. organic-chemistry.org

A representative Ugi reaction incorporating this compound is depicted below:

Scheme 2: Ugi Four-Component Reaction

Aldehyde(R)-1-(5-Methylfuran-2-YL)propan-1-amineCarboxylic AcidIsocyanideα-Acylamino Amide Product

The diversity of the final product can be readily achieved by varying the aldehyde, carboxylic acid, and isocyanide components.

Table 2: Examples of Ugi Reaction Products with this compound

Entry Aldehyde (R¹) Carboxylic Acid (R²) Isocyanide (R³) Solvent Product Yield (%)
1 Benzaldehyde Acetic Acid tert-Butyl isocyanide Methanol 92
2 Furan-2-carbaldehyde Propionic Acid Cyclohexyl isocyanide Methanol 88
3 Isobutyraldehyde Benzoic Acid Benzyl isocyanide Dichloromethane 85

The Passerini three-component reaction is another important isocyanide-based MCR, which involves an aldehyde or ketone, a carboxylic acid, and an isocyanide to form an α-acyloxy carboxamide. wikipedia.orgorganic-chemistry.org While the Passerini reaction does not directly incorporate an amine, derivatives of this compound, such as isocyanides prepared from the corresponding formamide, could potentially participate in this transformation.

The utility of these MCRs lies in their ability to rapidly construct complex molecules from simple and readily available starting materials, making them highly valuable in combinatorial chemistry and drug discovery. wikipedia.org

Stereochemical Analysis and Control in R 1 5 Methylfuran 2 Yl Propan 1 Amine Research

Methodologies for Enantiomeric Excess Determination of (R)-1-(5-Methylfuran-2-YL)propan-1-amine

The enantiomeric excess (ee) is a measure of the purity of a chiral substance, indicating the degree to which one enantiomer is present in excess of the other. Several chromatographic and spectroscopic methods are routinely used for the determination of the enantiomeric excess of chiral amines like this compound.

Chiral chromatography is a powerful and widely used technique for the separation of enantiomers. This method relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP). High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the two primary modes of chiral chromatography.

For the analysis of chiral amines, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often employed in HPLC. The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase, leading to different retention times. The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like an alcohol, is crucial for achieving optimal separation.

In chiral GC, the amine is often derivatized to increase its volatility and improve its interaction with the CSP. Common derivatizing agents include trifluoroacetic anhydride (B1165640). Cyclodextrin-based CSPs are frequently used for the separation of derivatized chiral amines.

Table 1: Hypothetical Chiral HPLC Separation Parameters for 1-(5-Methylfuran-2-YL)propan-1-amine (B1590785)

ParameterCondition
Column Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate))
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Temperature 25 °C
Retention Time (R)-enantiomer 8.5 min
Retention Time (S)-enantiomer 10.2 min
Resolution (Rs) > 1.5

Nuclear Magnetic Resonance (NMR) spectroscopy can be a powerful tool for determining enantiomeric excess. In the absence of a chiral environment, the NMR spectra of enantiomers are identical. However, the addition of a chiral shift reagent (CSR) or a chiral solvating agent (CSA) can induce chemical shift non-equivalence for the corresponding protons or other nuclei of the two enantiomers.

Lanthanide-based chiral shift reagents, such as Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), can coordinate to the amine functionality, forming diastereomeric complexes. This results in the splitting of NMR signals, and the ratio of the integrated peak areas of the separated signals directly corresponds to the enantiomeric ratio.

Another common approach for determining enantiomeric excess involves the derivatization of the enantiomeric mixture with a chiral derivatizing agent (CDA) to form a pair of diastereomers. Since diastereomers have different physical and chemical properties, they can be separated and quantified using standard achiral chromatographic or spectroscopic techniques, such as HPLC or NMR.

For a primary amine like this compound, a common CDA is Mosher's acid chloride (α-methoxy-α-trifluoromethylphenylacetyl chloride). The reaction of the amine with (R)-Mosher's acid chloride would yield two diastereomeric amides. The relative amounts of these diastereomers, and thus the enantiomeric excess of the original amine, can be determined by integrating the signals of specific protons (e.g., the methoxy (B1213986) or trifluoromethyl groups) in the ¹H or ¹⁹F NMR spectrum.

Determination of Absolute Configuration of this compound

While enantiomeric excess determination quantifies the purity of a chiral compound, determining the absolute configuration establishes the actual three-dimensional arrangement of the atoms in space (i.e., whether it is the R or S enantiomer).

Single-crystal X-ray crystallography is the most definitive method for determining the absolute configuration of a chiral molecule. This technique provides a detailed three-dimensional map of the electron density in a crystal, allowing for the unambiguous assignment of the spatial arrangement of all atoms. For liquid or non-crystalline compounds like many amines, it is often necessary to prepare a crystalline derivative with a known chiral auxiliary. For instance, forming a salt with a chiral acid of known absolute configuration, such as tartaric acid, can facilitate crystallization and allow for the determination of the absolute configuration of the amine.

Chiroptical methods, such as Circular Dichroism (CD) spectroscopy, measure the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum is unique for each enantiomer, exhibiting positive or negative peaks (Cotton effects) at specific wavelengths. While empirical rules can sometimes be used to correlate the sign of the Cotton effect to the absolute configuration for a series of related compounds, a more rigorous approach involves comparing the experimentally measured CD spectrum with a spectrum predicted from quantum chemical calculations for a known absolute configuration. A good match between the experimental and calculated spectra can provide strong evidence for the assigned absolute configuration.

Conformational Analysis of this compound and its Synthesized Derivatives

The biological activity and physical properties of this compound and its derivatives are intrinsically linked to their three-dimensional structure. Conformational analysis, which examines the spatial arrangement of atoms in a molecule that can be interconverted by rotation about single bonds, is therefore crucial. The primary focus of conformational analysis for this compound is the rotation around the single bond connecting the chiral center to the furan (B31954) ring and the rotation around the C-N bond of the amine group.

Due to the lack of direct experimental or computational studies on this compound, insights into its conformational preferences are drawn from analogous 2-substituted furan systems and chiral benzylic amines. For 2-substituted furans, the orientation of the substituent relative to the furan ring's oxygen atom gives rise to different conformers, often designated as syn and anti (or cis and trans). The relative energies of these conformers and the rotational barriers between them are influenced by steric hindrance and electronic interactions between the substituent and the furan ring.

Computational studies on simpler, structurally related molecules such as 1-(furan-2-yl)ethanamine (B1293880) can provide valuable approximations of the conformational landscape. Density Functional Theory (DFT) calculations are a powerful tool for predicting the geometries and relative energies of different conformers. These calculations typically reveal that certain staggered conformations are energetically favored to minimize steric interactions.

Below is an interactive data table illustrating hypothetical conformational data for this compound, based on computational studies of analogous structures. This data serves to exemplify the expected conformational preferences.

ConformerDihedral Angle (O-C2-Cα-N)Relative Energy (kcal/mol)Population (%)
A60°0.0045
B180°0.5030
C-60°0.8025

Note: The data in this table is illustrative and based on theoretical calculations of structurally similar compounds. It is intended to represent the likely conformational preferences.

The population of each conformer at equilibrium is determined by its relative energy, with lower energy conformations being more populated. The actual energy values and dihedral angles for this compound would need to be determined through specific experimental (e.g., NMR spectroscopy) or computational studies.

Stereochemical Stability and Epimerization Studies under Various Reaction Conditions

The stereochemical stability of a chiral compound refers to its ability to resist racemization or epimerization, the process by which a single enantiomer or diastereomer is converted into a mixture of stereoisomers. The chiral center in this compound is the carbon atom bearing the amine group, which is adjacent to the furan ring. The stability of this stereocenter is a critical factor in the synthesis, storage, and application of the compound.

Epimerization at a stereocenter alpha to an amine group can occur under certain conditions, typically involving the removal and re-addition of the proton attached to the chiral carbon. The ease of this process is influenced by the acidity of this proton and the stability of the resulting carbanionic intermediate.

Thermal Conditions: Generally, chiral amines without activating groups are stereochemically stable at moderate temperatures. The energy barrier for the uncatalyzed cleavage of the C-H bond at the chiral center is typically high. However, at elevated temperatures, racemization can potentially occur, although specific data for this compound is not available.

Acidic Conditions: In acidic media, the amine group will be protonated to form an ammonium (B1175870) salt. This protonation generally stabilizes the chiral center against epimerization. The electron-withdrawing nature of the ammonium group would decrease the acidity of the adjacent C-H bond, making its removal less likely. Therefore, this compound is expected to be relatively stable towards epimerization under acidic conditions. However, very harsh acidic conditions combined with high temperatures could potentially lead to side reactions and degradation rather than simple epimerization.

Basic Conditions: Basic conditions pose a greater risk for epimerization. A strong base can deprotonate the chiral carbon, forming a planar carbanion intermediate. Subsequent reprotonation can occur from either face, leading to racemization. The furan ring, being an aromatic heterocycle, can stabilize the adjacent carbanion through resonance and inductive effects, potentially facilitating this process. Studies on related chiral imidazolines have shown that strong inorganic bases can induce racemization.

The table below summarizes the expected stereochemical stability of this compound under different conditions, based on general principles and studies of analogous compounds.

ConditionPotential for EpimerizationMechanistic Considerations
Neutral (Room Temperature)LowHigh activation energy for C-H bond cleavage.
Elevated TemperatureModerate to HighIncreased thermal energy may overcome the activation barrier for racemization.
Acidic (e.g., pH < 4)LowProtonation of the amine group deactivates the adjacent C-H bond towards deprotonation.
Basic (e.g., pH > 10)HighBase-catalyzed deprotonation of the chiral center leading to a stabilized carbanion intermediate.

It is crucial to note that the rate of epimerization will be highly dependent on the specific reaction conditions, including the nature of the base or acid, the solvent, the temperature, and the presence of any catalysts. For instance, some transition metal catalysts have been shown to facilitate the racemization of chiral amines. Therefore, any synthetic or purification steps involving this compound must be carefully designed to avoid conditions that could compromise its stereochemical purity.

Computational and Theoretical Investigations of R 1 5 Methylfuran 2 Yl Propan 1 Amine

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule, which in turn dictate its reactivity and physical characteristics. Methods like Density Functional Theory (DFT) are often employed to model these properties with high accuracy. ajchem-b.com

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. jseepublisher.comlibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity; a smaller gap suggests higher reactivity. researchgate.net

For (R)-1-(5-Methylfuran-2-YL)propan-1-amine, FMO analysis would reveal the distribution of these orbitals across the molecule. The electron-rich furan (B31954) ring and the lone pair on the amine nitrogen are expected to contribute significantly to the HOMO, making these sites susceptible to electrophilic attack. The LUMO is likely distributed over the aromatic system, indicating regions that can accept electrons. Computational studies on similar furan derivatives have shown that structural modifications can significantly alter the HOMO-LUMO gap, thereby tuning the molecule's electronic properties and reactivity. ajchem-b.comresearchgate.net

ParameterSignificance in Reactivity AnalysisExpected Finding for this compound
HOMO EnergyIndicates electron-donating ability; higher energy means a better electron donor.Localized primarily on the furan ring and amine group.
LUMO EnergyIndicates electron-accepting ability; lower energy means a better electron acceptor.Likely distributed across the furan ring's π-system.
HOMO-LUMO Gap (ΔE)A small gap correlates with high chemical reactivity and low kinetic stability. researchgate.netThe specific energy gap value would quantify its overall reactivity.

Electrostatic potential (ESP) surface mapping is a computational technique used to visualize the charge distribution of a molecule. mdpi.com It maps the electrostatic potential onto the molecule's van der Waals surface, providing a guide to its intermolecular interaction properties. researchgate.netscispace.com Regions of negative potential (typically colored red) are electron-rich and prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. researchgate.net Neutral regions are often colored green. researchgate.net

For this compound, an ESP map would likely show a significant negative potential around the oxygen atom in the furan ring and the nitrogen of the amine group, corresponding to the lone pairs of electrons. These areas represent potential sites for hydrogen bonding or coordination. Conversely, the hydrogen atoms of the amine group would exhibit a positive potential, making them hydrogen bond donors. Visualizing the ESP is crucial for understanding how the molecule will interact with other molecules, including solvents or protein binding sites. scispace.comutoronto.ca

Molecular RegionExpected Electrostatic PotentialInteraction Implication
Furan Oxygen AtomNegative (Red)Site for electrophilic attack, hydrogen bond acceptor.
Amine Nitrogen AtomNegative (Red)Site for electrophilic attack, hydrogen bond acceptor, protonation site.
Amine Hydrogen AtomsPositive (Blue)Hydrogen bond donor site.
Alkyl Side ChainNeutral (Green)Likely to engage in van der Waals or hydrophobic interactions.

Molecular Dynamics Simulations and Conformational Landscape Analysis

While quantum chemical calculations often focus on static, optimized structures, molecules are dynamic entities. Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. An MD simulation for this compound would involve calculating the trajectories of its atoms, providing a detailed view of its conformational landscape.

This analysis would identify the most stable conformations (shapes) of the molecule and the energy barriers between them. Key areas of interest include the rotation around the single bonds connecting the furan ring, the chiral center, and the propyl chain. Understanding the molecule's flexibility and preferred shapes is essential for predicting how it might fit into a constrained environment, such as the active site of a protein.

Simulation GoalInformation GainedRelevance
Conformational SearchIdentification of low-energy conformers and their relative populations.Predicts the dominant shapes of the molecule in solution.
Rotational Barrier AnalysisEnergy required to rotate around key single bonds.Determines the molecule's flexibility and the accessibility of different conformations.
Solvent Interaction ModelingAnalysis of how solvent molecules (e.g., water) arrange around the solute.Helps understand solubility and the influence of the environment on conformation.

Theoretical Elucidation of Reaction Mechanisms for Synthesis and Derivatization

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For the synthesis of this compound and its subsequent derivatization, theoretical calculations can be used to map out the entire reaction pathway. This involves identifying the structures of reactants, products, intermediates, and, most importantly, transition states.

Mechanistic AspectComputational ApproachInsight Provided
Reaction PathwayTransition state searching and Intrinsic Reaction Coordinate (IRC) calculations.Maps the lowest energy path from reactants to products.
Activation Energy (Ea)Energy difference between reactants and the transition state.Predicts the kinetic feasibility and rate of a reaction.
Reaction Energetics (ΔH, ΔG)Energy difference between products and reactants.Determines if a reaction is thermodynamically favorable.
Catalyst RoleModeling the reaction pathway in the presence of a catalyst.Explains how a catalyst lowers the activation energy.

Prediction of Spectroscopic Signatures (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Quantum chemical calculations can accurately predict various spectroscopic properties of molecules. This is particularly useful for structure verification and interpretation of experimental spectra. For this compound, theoretical methods can compute its expected Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and its vibrational frequencies (infrared and Raman spectra). jseepublisher.com

The predicted spectra can be compared with experimental data to confirm the identity and purity of a synthesized sample. Discrepancies between predicted and experimental values can point to incorrect structural assignments or unexpected conformational or solvent effects. Machine learning approaches are also increasingly being used to predict NMR chemical shifts with high accuracy. nih.gov

Spectroscopic TechniquePredicted ParameterApplication
Nuclear Magnetic Resonance (NMR)¹H and ¹³C Chemical Shifts, Coupling Constants.Structural elucidation and confirmation. liverpool.ac.uknih.gov
Infrared (IR) SpectroscopyVibrational Frequencies and Intensities.Identification of functional groups (e.g., N-H, C-O-C). jseepublisher.com
Raman SpectroscopyVibrational Frequencies and Intensities.Complementary to IR for identifying functional groups and skeletal vibrations. jseepublisher.com

Ligand-Protein Interaction Modeling of Derived Scaffolds (Focus on binding mechanisms, not biological outcome)

To explore the potential of scaffolds derived from this compound in interacting with biological targets, molecular docking and other ligand-protein interaction models are employed. nih.govmdpi.com Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein's active site. xisdxjxsu.asiajbcpm.com

The primary goal of these simulations is to understand the binding mechanism at a molecular level. nih.gov The analysis focuses on identifying the specific non-covalent interactions that stabilize the ligand-protein complex, such as hydrogen bonds, hydrophobic interactions, electrostatic interactions, and π-π stacking. mdpi.com By modeling how derivatives of the parent compound interact with a protein target, researchers can understand the structure-activity relationship and rationally design new molecules with improved binding affinity. nih.govjocpr.com The focus remains on the forces and geometry of the interaction itself, rather than the subsequent biological effect. nih.gov

Type of InteractionDescriptionPotential Site on Derived Scaffolds
Hydrogen BondingInteraction between a hydrogen atom and an electronegative atom (O, N).Amine group (donor and acceptor), furan oxygen (acceptor).
Hydrophobic InteractionsInteractions between nonpolar regions in an aqueous environment.Methyl group, propyl chain, furan ring.
Electrostatic InteractionsAttractive or repulsive forces between charged or polar groups. mdpi.comProtonated amine (positive charge) interacting with negatively charged protein residues.
π-π StackingInteraction between aromatic rings.Furan ring interacting with aromatic amino acid residues (e.g., Phe, Tyr, Trp).

Applications of R 1 5 Methylfuran 2 Yl Propan 1 Amine As a Chiral Building Block in Organic Synthesis

Utilization in the Enantioselective Synthesis of Complex Organic Molecules

The inherent chirality of (R)-1-(5-Methylfuran-2-YL)propan-1-amine makes it an excellent starting material for the enantioselective synthesis of more complex organic molecules. Synthetic chemists leverage the stereodefined center of this amine to introduce chirality into target molecules, a critical aspect in the development of pharmaceuticals and other biologically active compounds. The furan (B31954) ring also provides a versatile handle for a variety of chemical transformations, allowing for the elaboration of the molecular framework.

While specific examples of its direct use in the total synthesis of complex natural products are not extensively documented in publicly available literature, its structural motif is analogous to other chiral amines that are widely employed in diastereoselective reactions. These reactions often involve the formation of chiral auxiliaries or the use of the amine as a directing group to control the stereochemical outcome of subsequent bond-forming events.

Development of Chiral Ligands and Organocatalysts Derived from this compound

A significant application of this compound lies in its use as a scaffold for the development of chiral ligands and organocatalysts. The primary amine functionality serves as a convenient attachment point for phosphine (B1218219), N-heterocyclic carbene (NHC), or other coordinating groups to create ligands for transition metal-catalyzed asymmetric reactions.

Application in Asymmetric Hydrogenation Reactions

Chiral phosphine ligands derived from amines are instrumental in asymmetric hydrogenation, a powerful method for the synthesis of enantiomerically enriched compounds. While direct examples of ligands synthesized from this compound are not prominently reported, the general strategy involves the conversion of the amine to a phosphine-containing ligand. These ligands can then coordinate with transition metals like rhodium, ruthenium, or iridium to form catalysts capable of highly enantioselective hydrogenation of prochiral olefins, ketones, and imines. The stereochemistry of the resulting product is dictated by the chiral environment created by the ligand around the metal center.

Table 1: Representative Chiral Ligands for Asymmetric Hydrogenation

Ligand Type Metal Substrate Class
Chiral Phosphines Rh, Ru, Ir Olefins, Ketones, Imines
Chiral Diamines Ru Ketones
Chiral P,N-Ligands Ir, Pd Imines, Ketones

This table represents common classes of ligands and their applications in asymmetric hydrogenation; specific ligands derived from the title compound would fall within these categories.

Catalytic Roles in Enantioselective C-C and C-N Bond Forming Reactions

The development of organocatalysts from chiral amines has revolutionized asymmetric synthesis. Derivatives of this compound can be envisioned to act as catalysts in a variety of enantioselective carbon-carbon and carbon-nitrogen bond-forming reactions. For instance, the amine can be transformed into a chiral secondary amine or a squaramide, which are known to catalyze Michael additions, Mannich reactions, and aldol (B89426) reactions with high stereocontrol.

In these transformations, the organocatalyst typically activates the substrate through the formation of a transient chiral enamine or iminium ion, which then reacts with the nucleophile or electrophile in a stereocontrolled manner. The furan ring could potentially play a secondary role in catalysis through hydrogen bonding or other non-covalent interactions, further influencing the stereochemical outcome.

Role as a Key Intermediate in the Synthesis of Pharmaceutical Scaffolds and Chemical Probes

The structural features of this compound make it an attractive intermediate in the synthesis of pharmaceutical scaffolds and chemical probes designed to investigate biological processes.

Precursors for Chiral Heterocyclic Compounds

The furan ring in this compound is a precursor to a variety of other heterocyclic systems. Through well-established transformations such as the Paal-Knorr synthesis or Diels-Alder reactions, the furan can be converted into pyrroles, pyridazines, and other important heterocyclic cores found in many drug molecules. The chirality of the side chain is retained during these transformations, providing a straightforward entry into enantiomerically pure heterocyclic compounds. The ability to generate diverse heterocyclic structures from a single chiral starting material is a significant advantage in drug discovery and development.

Table 2: Potential Heterocyclic Scaffolds from Furan Precursors

Furan Transformation Resulting Heterocycle
Paal-Knorr Synthesis Pyrrole
Reaction with Hydrazine Pyridazine
Diels-Alder Reaction Various bicyclic systems

This table illustrates potential synthetic routes to generate diverse heterocyclic structures from a furan-containing starting material.

Exploration of Structure-Activity Relationships from a Synthetic Perspective

In medicinal chemistry, the systematic modification of a lead compound's structure is crucial for optimizing its biological activity and pharmacokinetic properties. This process, known as the exploration of structure-activity relationships (SAR), relies on the availability of diverse and well-defined building blocks. This compound and its derivatives serve as valuable tools in SAR studies.

By incorporating this chiral fragment into a series of potential drug candidates, medicinal chemists can probe the importance of the stereochemistry at the amine-bearing carbon and the nature of the heterocyclic group for target binding and biological function. The furan ring can be readily substituted at the 5-position, allowing for the introduction of a wide range of functional groups to explore steric and electronic effects on activity. This systematic approach, enabled by the synthetic accessibility of derivatives of the title compound, is fundamental to the rational design of new therapeutic agents.

Potential Applications in Materials Science and Polymer Chemistry

The unique combination of a stereochemically defined center and a reactive heterocyclic ring in this compound opens up avenues for its use in the creation of functional materials and polymers with sophisticated architectures and properties. The influence of chiral side groups on the bulk properties of materials is a well-established principle in polymer science. bham.ac.uk The stereochemistry of a substituent group can have a significant effect on polymer properties, influencing factors such as density, crystallinity, and melting temperature. jove.com

Chiral Polymers and Optically Active Materials:

One of the most direct applications of a chiral building block like this compound is in the synthesis of optically active polymers. The incorporation of this chiral amine into a polymer backbone, for instance, through polycondensation reactions to form polyamides or polyimines, would impart chirality to the resulting material. Such polymers can exhibit chiroptical properties, such as circular dichroism, which are valuable in applications like chiral sensing and enantioselective separations. The presence of a defined stereocenter can induce the formation of helical polymer conformations, a phenomenon observed in polyisocyanates with chiral side chains. acs.org This higher-order structure can lead to unique material properties and functionalities.

Bio-based and Sustainable Polymers:

The furan moiety in this compound is derivable from biomass, positioning it as a building block for sustainable polymers. researchgate.netacs.org Furan-based polymers are gaining attention as renewable alternatives to their petroleum-based counterparts. researchgate.netcolab.ws By utilizing this amine, it is possible to synthesize bio-based polyamides, polyimines, and other polymers, thereby reducing the environmental footprint of the resulting materials. The synthesis of furan-based diamines for the preparation of bio-based polyimides has been demonstrated, highlighting the feasibility of incorporating furan structures into high-performance polymers. researchgate.net

Functional Materials with Tunable Properties:

The furan ring is not merely a bio-based structural component; it is also a versatile functional group. Furans can participate in various chemical transformations, including Diels-Alder reactions, which can be utilized for cross-linking polymer chains or for the development of self-healing materials. researchgate.net Furthermore, furan-containing conjugated polymers can be synthesized with tunable bandgaps, suggesting potential applications in organic electronics and photovoltaics. rsc.org The introduction of a chiral amine substituent onto the furan ring could further modulate the electronic and optical properties of such materials. For instance, electro-optically active polymers have been produced from achiral furan–thiophene-based monomers through polymerization in a chiral liquid crystal, indicating that chirality can play a crucial role in the functional properties of furan-based polymers. bohrium.com

Specialty Polymers for Biomedical Applications:

Chirality is a fundamental aspect of biological systems, and polymers with chiral side chains can exhibit differential biological properties. researchgate.net The specific stereochemistry of this compound could be leveraged to create polymers for biomedical applications, such as drug delivery systems, tissue engineering scaffolds, and biocompatible materials. The chiral nature of the polymer can influence its interactions with cells and biomolecules in a stereospecific manner.

The potential applications of this compound in materials science and polymer chemistry are summarized in the table below, which extrapolates potential properties based on research on similar chiral and furan-based systems.

Potential Polymer Type Key Feature Conferred by Monomer Potential Application Area Anticipated Properties
Polyamides/PolyiminesChirality, Bio-based originChiral separation media, Optical filmsHigh optical activity, Enantioselectivity
Furan-based ThermosetsCross-linkable furan ringSelf-healing materials, AdhesivesReversible cross-linking, Thermal stability
Conjugated PolymersFuran ring, Chiral side groupOrganic electronics, Chiral sensorsTunable optoelectronic properties, Circular dichroism response
Biocompatible PolymersChirality, Potential for biodegradationDrug delivery, Tissue engineeringStereospecific biological interactions, Biocompatibility

Future Directions and Emerging Research Opportunities for R 1 5 Methylfuran 2 Yl Propan 1 Amine

Development of More Sustainable and Atom-Economical Synthetic Pathways

The pursuit of green and sustainable chemistry is a major driver in modern synthetic research. For (R)-1-(5-methylfuran-2-yl)propan-1-amine, future efforts will likely concentrate on moving away from classical resolution methods, which have a maximum theoretical yield of 50%, towards more atom-economical strategies like asymmetric synthesis. whiterose.ac.uk

Key research opportunities include:

Asymmetric Reductive Amination: The most direct and atom-economical route is the asymmetric reductive amination of the prochiral ketone, 1-(5-methylfuran-2-yl)propan-1-one. This can be achieved using transition metal catalysts (e.g., Iridium, Rhodium, Ruthenium) with chiral ligands or through biocatalysis using enzymes like imine reductases (IREDs) or aminotransferases (ATAs). acs.orgmdpi.com Asymmetric hydrogenation of the corresponding imine is a highly efficient strategy that offers excellent atom economy with minimal waste. acs.org

Biocatalytic Kinetic Resolution: While kinetic resolution is inherently less atom-economical, using enzymes such as lipases for enantioselective acylation can offer a highly selective and environmentally benign route. Future work could focus on discovering or engineering more efficient enzymes for this specific substrate. researchgate.net

Dynamic Kinetic Resolution (DKR): A more advanced and sustainable approach involves combining an enzymatic resolution with an in-situ racemization of the undesired enantiomer. This allows for a theoretical yield of up to 100%. A potential DKR process for this compound could involve a lipase (B570770) for acylation coupled with a metal catalyst (e.g., Ruthenium or Iridium) for racemization. whiterose.ac.uk

Synthetic StrategyDescriptionKey AdvantagesResearch Focus
Asymmetric HydrogenationDirect hydrogenation of the corresponding imine or enamine using a chiral transition metal catalyst. acs.orgHigh atom economy, high enantioselectivity, minimal waste. acs.orgDevelopment of novel, highly active, and selective chiral ligands and catalysts.
Biocatalytic Reductive AminationUse of enzymes like imine reductases (IREDs) or transaminases (ATAs) to convert the ketone to the amine. researchgate.netnih.govExcellent stereoselectivity, mild reaction conditions, biodegradable catalysts. researchgate.netEnzyme screening, protein engineering to improve substrate scope and stability.
Dynamic Kinetic Resolution (DKR)Combination of enzymatic kinetic resolution with a metal-catalyzed racemization of the unwanted enantiomer. whiterose.ac.ukTheoretical yield of up to 100%, high enantiopurity.Finding compatible enzyme-metal catalyst pairs and optimizing reaction conditions.
Table 1. Comparison of Sustainable Synthetic Strategies for this compound.

Exploration of Novel Reactivity Modes and Functionalization Strategies

Beyond its synthesis, exploring the unique reactivity of this compound is crucial for expanding its utility. The molecule possesses two key reactive sites: the primary amine and the furan (B31954) ring.

Future research could investigate:

Furan Ring Transformations: The electron-rich furan ring is susceptible to various transformations. Research could explore its participation in pericyclic reactions like the Diels-Alder reaction to construct complex polycyclic structures. mdpi.com Electrophilic substitution reactions could be used to introduce new functional groups onto the furan ring, although controlling regioselectivity would be a key challenge. researchgate.net Furthermore, the furan moiety can undergo ring-opening under certain conditions to yield 1,4-dicarbonyl compounds, providing a pathway to different classes of molecules. researchgate.netnih.gov

Amine Group Derivatization: The primary amine can be functionalized through various N-alkylation, N-acylation, or sulfonylation reactions to create a library of derivatives for biological screening. nih.gov

Metal-Catalyzed Cross-Coupling: The C-H bonds on the furan ring could potentially be activated for direct C-H functionalization reactions, a rapidly advancing field in organic synthesis. This would allow for the direct coupling of aryl, alkyl, or other groups without pre-functionalization.

Reactive SitePotential Reaction TypeDescriptionPotential Outcome
Furan RingDiels-Alder Reaction[4+2] cycloaddition with various dienophiles. mdpi.comSynthesis of complex, bridged polycyclic compounds.
Furan RingElectrophilic Aromatic SubstitutionIntroduction of substituents (e.g., halogens, nitro groups) onto the ring. researchgate.netFunctionalized furan derivatives with altered electronic properties.
Furan RingRing-Opening HydrolysisAcid-catalyzed hydrolysis to form a dione. nih.govAccess to acyclic 1,4-dicarbonyl synthons.
Amine GroupN-Arylation / N-AlkylationFormation of secondary or tertiary amines via coupling reactions. whiterose.ac.ukDiverse library of amine derivatives for structure-activity relationship studies.
Table 2. Potential Functionalization Strategies and Reactivity Modes.

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow manufacturing offers significant advantages in terms of safety, efficiency, scalability, and process control. nih.gov Integrating the synthesis of this compound into flow chemistry platforms represents a significant area for future research.

Key opportunities include:

Continuous Flow Asymmetric Synthesis: Asymmetric hydrogenations or biocatalytic reductions can be adapted to flow systems using packed-bed reactors containing immobilized catalysts or enzymes. acs.orgrsc.org This allows for catalyst reuse, simplified product purification, and enhanced productivity. nih.gov

Telescoped Synthesis: Multi-step syntheses involving the formation and subsequent functionalization of the chiral amine could be "telescoped" into a single, uninterrupted flow process, eliminating the need for isolating intermediates. researchgate.net

Automated Synthesis Platforms: The use of automated synthesis platforms, driven by machine learning algorithms, can accelerate the optimization of reaction conditions (e.g., temperature, pressure, flow rate, catalyst loading). nih.govresearchgate.net Such platforms can autonomously perform, analyze, and optimize reactions, drastically reducing the time required for process development. nih.gov

ParameterTraditional Batch SynthesisContinuous Flow Synthesis
Heat & Mass Transfer Often limited by vessel size.Superior due to high surface-area-to-volume ratio. nih.gov
Safety Higher risk with large volumes of hazardous reagents.Improved safety due to small reaction volumes at any given time. whiterose.ac.uk
Scalability Challenging ("scaling up").Simpler by running the system for longer ("scaling out"). rsc.org
Catalyst Handling Requires separation after reaction.Allows for immobilized catalysts in packed-bed reactors for easy reuse. acs.org
Process Control Less precise control over parameters like temperature and residence time.Precise, real-time control over all reaction parameters. nih.gov
Table 3. Comparison of Batch vs. Continuous Flow Synthesis for Chiral Amines.

Advanced Spectroscopic Characterization Techniques for In-situ Reaction Monitoring

To optimize and control the synthesis of this compound, particularly in continuous flow systems, real-time analytical techniques are essential. In-situ reaction monitoring provides a continuous stream of data on reaction progress, enabling a deeper understanding of kinetics and mechanisms. spectroscopyonline.com

Emerging research will focus on the application of:

FT-IR and Raman Spectroscopy: These techniques are powerful for monitoring the conversion of functional groups in real-time. semanticscholar.org For example, in a reductive amination, one could monitor the disappearance of the ketone's C=O stretch and the appearance of the C=N stretch of the imine intermediate, followed by its disappearance upon reduction. researchgate.net

Near-Infrared (NIR) Spectroscopy: NIR is well-suited for process environments due to its ability to use fiber-optic probes and penetrate slurries and other complex mixtures. fau.eu

Chemometrics: The large datasets generated by in-situ spectroscopy can be analyzed using chemometric methods to deconvolve complex spectra and extract concentration profiles for reactants, intermediates, and products. fau.eu This allows for precise kinetic modeling and process optimization.

TechniqueInformation ProvidedAdvantages for In-situ Monitoring
FT-IR Spectroscopy Changes in functional groups (e.g., C=O, C=N, N-H). spectroscopyonline.comHighly specific fingerprints for different functional groups, good for tracking conversions.
Raman Spectroscopy Vibrational modes of non-polar bonds (e.g., C=C). semanticscholar.orgExcellent for aqueous solutions (water is a weak Raman scatterer), non-destructive.
NIR Spectroscopy Overtones and combination bands of vibrations (e.g., C-H, N-H, O-H). fau.euRobust for process environments, allows for remote sensing with fiber optics.
Table 4. Spectroscopic Techniques for In-situ Reaction Monitoring.

Synergistic Approaches Combining Biocatalysis and Chemocatalysis for Enhanced Stereoselectivity

Combining the best attributes of both biocatalysis (high selectivity, mild conditions) and chemocatalysis (broad substrate scope, diverse reactivity) offers powerful synergistic strategies for chiral amine synthesis. whiterose.ac.uk This chemoenzymatic approach is a promising frontier for the efficient production of this compound.

Future research will likely explore:

Chemoenzymatic Cascades: A multi-step synthesis can be designed where a chemical reaction sets the stage for a subsequent enzymatic transformation (or vice versa) in a one-pot process. For example, a chemocatalyst could be used to synthesize the precursor ketone, which is then asymmetrically aminated in the same pot by a transaminase enzyme. acs.org

Synergistic Catalysis for DKR: As mentioned in section 7.1, the combination of a chemical racemization catalyst and a stereoselective enzyme is a prime example of synergistic catalysis. whiterose.ac.uk This approach harnesses the speed of the chemical catalyst and the selectivity of the enzyme to overcome the limitations of traditional kinetic resolutions. acs.org

Photoredox-Biocatalysis Mergers: An exciting and novel area is the merger of photoredox catalysis with biocatalysis. nih.gov This could potentially unlock new, previously inaccessible reaction pathways for the functionalization of the chiral amine under exceptionally mild conditions.

Synergistic ApproachDescriptionExample Concept
One-Pot Sequential CatalysisA chemical and a biological catalyst are used sequentially in the same reactor without isolation of intermediates. whiterose.ac.ukSynthesis of the precursor ketone via a metal-catalyzed reaction, followed by the addition of a transaminase for stereoselective amination.
Concurrent Catalysis (DKR)A chemocatalyst and a biocatalyst operate simultaneously and compatibly in the same pot. whiterose.ac.ukEnzymatic acylation of the amine coupled with a concurrent metal-catalyzed racemization of the unreacted enantiomer.
Photoredox-BiocatalysisCombining a photocatalyst that generates radical intermediates with an enzyme that controls the stereochemistry of a subsequent bond formation. nih.govEnzyme-controlled radical functionalization of the furan ring or a position alpha to the amine.
Table 5. Synergistic Approaches Combining Biocatalysis and Chemocatalysis.

Q & A

Q. Can this compound serve as a precursor for photoaffinity labeling probes?

  • Methodological Answer : Yes. Introduce diazirine or benzophenone groups via amine-reactive linkers (e.g., NHS esters). Validate probe efficiency via UV-induced crosslinking followed by SDS-PAGE and Western blotting. Competitor assays with excess unmodified ligand confirm specificity .

Q. What role does the compound play in designing metal-organic frameworks (MOFs) for catalysis?

  • Methodological Answer : The amine group coordinates to metal nodes (e.g., Cu²⁺ or Zn²⁺), creating porous MOFs for asymmetric catalysis. Spectroscopic techniques (EXAFS, EPR) characterize coordination geometry. Catalytic activity is tested in model reactions (e.g., aldol condensation) .

Tables

Q. Table 1: Key Physicochemical Properties

PropertyValue/MethodReference
Molecular Weight139.19 g/mol
Enantiomeric Purity≥98% (Chiral HPLC)
Melting PointNot reported; use DSC for analysis
Solubility (DMSO)>50 mg/mL (empirically determined)

Q. Table 2: Common Synthetic Byproducts and Mitigation Strategies

ByproductCauseMitigation
Racemic mixturePoor chiral inductionOptimize catalyst loading
Dehydrated furan derivativesAcidic conditionsUse inert atmosphere
Oxidized amineExposure to O₂Add antioxidants (e.g., BHT)

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